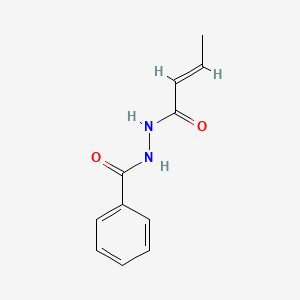

1-(2-nitrobenzoyl)azepane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"1-(2-nitrobenzoyl)azepane" is a chemical compound that is part of a broader class of organic compounds. These are typically characterized by their specific functional groups, molecular structure, and chemical reactivity.

Synthesis Analysis

- The synthesis of related 1,2-diazepine derivatives and pyrazoles has been achieved through a regio- and enantioselective formal [4 + 3] annulation reaction between enals and in situ formed azoalkenes. This process uses an N-heterocyclic carbene organocatalyst, which plays a vital role in controlling the reaction pathway (Guo, Sahoo, Daniliuc, & Glorius, 2014).

- Efficient synthesis methods have been developed for 1,2-dihydroquinoline and dihydrobenzo[b]azepine derivatives, involving iron(III) chloride intramolecular alkyne-carbonyl metathesis reactions. This method is applicable to a wide range of substrates, offering good to excellent yields (Jalal, Bera, Sarkar, Paul, & Jana, 2014).

Molecular Structure Analysis

- The molecular structure of related compounds, such as 5-methyl-5H-dibenzo[b,f]azepine, has been characterized through spectral studies and confirmed by single crystal X-ray diffraction methods. These studies provide insights into the conformation and bonding interactions within similar molecular structures (Shankar et al., 2014).

Chemical Reactions and Properties

- Gold-catalyzed stereoselective synthesis of azacyclic compounds through a redox/[2 + 2 + 1] cycloaddition cascade has been reported for nitroalkyne substrates. This creates complex azacyclic compounds in a stereoselective manner, indicating the potential for diverse chemical reactions and properties in similar compounds (Jadhav, Bhunia, Liao, & Liu, 2011).

Physical Properties Analysis

- The physical properties of these compounds can be inferred from related studies. For instance, the crystal structure and vibrational spectroscopic studies of 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole provide information on the stability, charge distribution, and intramolecular charge transfer which are crucial for understanding the physical properties (Demir, Tinmaz, Dege, & Ilhan, 2016).

Chemical Properties Analysis

- Lewis acid-promoted conjugate addition reactions and the subsequent transformations of these compounds indicate a variety of chemical properties. For example, the gamma-selective conjugate addition of 1-silyl-substituted dienol ethers to nitroalkenes, followed by photoinduced protodesilylation, demonstrates the chemical versatility and reactivity of similar compounds (Denmark & Xie, 2007).

未来方向

The synthesis of azepanes, including 1-(2-nitrobenzoyl)azepane, is a promising area of research . The development of new synthetic strategies, such as the photochemical dearomative ring expansion of nitroarenes, opens up new possibilities for the synthesis of complex azepanes . These compounds could potentially be used in the discovery, manufacturing, and evolution of high-value materials .

属性

IUPAC Name |

azepan-1-yl-(2-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-13(14-9-5-1-2-6-10-14)11-7-3-4-8-12(11)15(17)18/h3-4,7-8H,1-2,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWWPUJHEXVVNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Nitrobenzoyl)azepane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-chlorophenyl)butanoyl]-4,4-difluoropiperidine](/img/structure/B5529556.png)

![3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5529562.png)

![3-{[1-ethyl-3-(hydroxymethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5529567.png)

![3-{5-[(1-ethyl-2-oxo-1,2-dihydro-4-pyridinyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}-N-isopropylpropanamide](/img/structure/B5529581.png)

![3-{[1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-yl]amino}-N,N-dimethylazepane-1-carboxamide](/img/structure/B5529592.png)

![N-({(2S,4S)-4-fluoro-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]pyrrolidin-2-yl}methyl)cyclobutanecarboxamide](/img/structure/B5529604.png)

![3-chloro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5529609.png)

![7-(difluoromethyl)-3-(4-morpholinylcarbonyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5529622.png)

![7-methyl-3-nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B5529627.png)

![5-bromo-N-[4-(cyanomethyl)phenyl]-2-furamide](/img/structure/B5529643.png)

![3-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5529651.png)